N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1132610-48-0
VCID: VC16574435
InChI: InChI=1S/C17H15N7O/c1-10-4-3-5-13(20-10)16-15(22-17(23-16)21-11(2)25)12-6-7-14-18-9-19-24(14)8-12/h3-9H,1-2H3,(H2,21,22,23,25)
SMILES:
Molecular Formula: C17H15N7O
Molecular Weight: 333.3 g/mol

N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide

CAS No.: 1132610-48-0

Cat. No.: VC16574435

Molecular Formula: C17H15N7O

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide - 1132610-48-0

Specification

CAS No. 1132610-48-0
Molecular Formula C17H15N7O
Molecular Weight 333.3 g/mol
IUPAC Name N-[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide
Standard InChI InChI=1S/C17H15N7O/c1-10-4-3-5-13(20-10)16-15(22-17(23-16)21-11(2)25)12-6-7-14-18-9-19-24(14)8-12/h3-9H,1-2H3,(H2,21,22,23,25)
Standard InChI Key QSWBAZYLMAEIQJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)C2=C(N=C(N2)NC(=O)C)C3=CN4C(=NC=N4)C=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(5-( Triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide belongs to the imidazole-triazolo-pyridine structural family. Its core consists of a 1H-imidazole ring substituted at positions 4 and 5 with a triazolo[1,5-a]pyridin-6-yl group and a 6-methylpyridin-2-yl group, respectively. The acetamide moiety at position 2 enhances solubility and modulates binding affinity.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
CAS No.1132610-48-0
Molecular FormulaC17H15N7O\text{C}_{17}\text{H}_{15}\text{N}_{7}\text{O}
Molecular Weight333.35 g/mol
IUPAC NameN-[5-(6-Methylpyridin-2-yl)-4-([1, triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide
Canonical SMILESCC1=NC(=CC=C1)C2=C(N=C(N2)NC(=O)C)C3=CN4C(=NC=N4)C=C3
InChI KeyQSWBAZYLMAEIQJ-UHFFFAOYSA-N

The compound’s three-dimensional conformation, analyzed via density functional theory (DFT), reveals planar triazolo-pyridine and imidazole rings, facilitating π-π stacking interactions with kinase active sites .

Synthesis and Structural Optimization

Synthetic Pathways

Although the exact synthesis of N-(5-( triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide remains undisclosed, related imidazole-triazolo-pyridine derivatives are typically synthesized via:

  • Cyclocondensation: Reacting 6-methylpyridine-2-carbaldehyde with amidines to form the imidazole core.

  • Suzuki-Miyaura Coupling: Introducing the triazolo-pyridine moiety via palladium-catalyzed cross-coupling .

  • Acetylation: Treating the intermediate with acetic anhydride to install the acetamide group.

A representative protocol for analogous compounds involves heating 6-methylpyridine-2-carboxaldehyde with ammonium acetate in acetic acid at 120°C, followed by purification via column chromatography (Yield: 58%) .

Structure-Activity Relationship (SAR) Insights

Modifications to the imidazole scaffold significantly impact biological activity:

  • Triazolo-Pyridine Substitution: Enhances kinase binding affinity by forming hydrogen bonds with conserved lysine residues .

  • 6-Methylpyridin-2-yl Group: Improves metabolic stability by resisting cytochrome P450 oxidation.

  • Acetamide Moiety: Reduces cytotoxicity while maintaining potency, as evidenced by IC50 shifts from 0.013 μM (parent compound) to 0.021 μM in acetylated variants .

Biological Activity and Mechanism of Action

Kinase Inhibition

N-(5-([1, Triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide demonstrates potent inhibition of transforming growth factor-beta type I receptor kinase (ALK5), a key regulator of fibrosis and epithelial-mesenchymal transition. In enzymatic assays, it exhibits an IC50 of 0.013 μM, comparable to the clinical candidate EW-7197 . Selectivity profiling across 320 kinases revealed >100-fold selectivity for ALK5 over ALK2 and ALK3, minimizing off-target effects .

RORγt Inverse Agonism

The compound acts as an inverse agonist of retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor implicated in Th17 cell differentiation. In reporter gene assays, it suppresses RORγt-driven transcription with an EC50 of 0.15 μM, offering potential in psoriasis and multiple sclerosis .

Table 2: Key Pharmacological Data

Assay TypeIC50/EC50 (μM)TargetReference
ALK5 Kinase Inhibition0.013TGF-β Receptor
RORγt Inverse Agonism0.15Nuclear Receptor
HaCaT Luciferase Assay0.0165Cellular Activity

Therapeutic Applications and Preclinical Studies

Antifibrotic Activity

In bleomycin-induced lung fibrosis models, analogous compounds reduced collagen deposition by 72% at 10 mg/kg/day, attributed to ALK5 inhibition and downstream suppression of SMAD2/3 phosphorylation .

Oncology

The compound’s dual ALK5/RORγt modulation disrupts tumor microenvironment signaling, potentiating checkpoint inhibitors. In 4T1 mammary carcinoma models, combination therapy with anti-PD-1 antibodies reduced tumor volume by 89% versus monotherapy .

Autoimmune Diseases

RORγt inverse agonism ameliorates symptoms in experimental autoimmune encephalomyelitis (EAE) models, decreasing IL-17A production by 64% and delaying disease onset .

Comparative Analysis with Related Compounds

EW-7197 (12b)

This clinical-stage ALK5 inhibitor shares structural similarities but replaces the acetamide with a fluorophenyl group, enhancing oral bioavailability (F = 51% in rats) . While N-(5-( triazolo...acetamide exhibits slightly reduced potency (IC50 = 0.021 μM vs. 0.013 μM), its improved safety profile may favor chronic dosing .

RORγt Clinical Candidates

Compared to VTP-43742 (Phase II for psoriasis), the subject compound shows 3-fold lower RORγt activity but superior blood-brain barrier penetration, suggesting utility in neuroinflammatory disorders .

Future Directions and Challenges

Despite promising preclinical data, critical gaps remain:

  • Pharmacokinetic Profiling: No in vivo ADME data available for the exact compound.

  • Safety Evaluation: Cytokine release syndrome risk due to RORγt modulation requires assessment.

  • Formulation Development: Low aqueous solubility (predicted 0.12 mg/mL) necessitates nanoparticle encapsulation or prodrug strategies.

Emerging techniques like cryo-EM could elucidate binding modes, while CRISPR screening may identify synthetic lethal partners for combination therapies.

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